

# A Comparative Performance Analysis: Recrystallized Micro-PETN versus Macro-PETN

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## Compound of Interest

Compound Name: *Pentaerythritol tetranitrate*

Cat. No.: *B1201358*

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This guide provides a detailed comparison of the performance characteristics of recrystallized micro-**pentaerythritol tetranitrate** (micro-PETN) and its conventional macro-crystalline counterpart (macro-PETN). The information presented is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the properties and applications of energetic materials. This document summarizes key performance parameters, details experimental methodologies, and presents visual workflows to facilitate a comprehensive understanding of the differences between these two forms of PETN.

## Performance Characteristics: A Tabular Comparison

The performance of an energetic material is critically dependent on its physical properties. For PETN, particle size and surface area are paramount in determining its sensitivity and initiation characteristics. The following table summarizes the key differences between macro-PETN and recrystallized micro-PETN based on experimental data.

Property	Macro-PETN (Commercial)	Recrystallized Micro-PETN	Significance
Average Particle Size (APS)	~446.4 $\mu\text{m}$ [1]	12.74 - 23.52 $\mu\text{m}$ [1]	Smaller particle size in micro-PETN leads to a significant increase in specific surface area.
Specific Surface Area (SSA)	~0.052 $\text{m}^2/\text{g}$ [1]	1.084 - 1.746 $\text{m}^2/\text{g}$ [1]	A larger surface area enhances reactivity and sensitivity to initiation stimuli.
Crystal Density	~1.76 $\text{g}/\text{cm}^3$ [1]	1.42 - 1.69 $\text{g}/\text{cm}^3$ [1]	Recrystallization can lead to a lower packing density.
Impact Sensitivity (H <sub>50</sub> )	~3.5 - 4 J (for 200-400 $\mu\text{m}$ particles)[2]	Lower (less sensitive) than coarse particles	Impact sensitivity generally decreases with decreasing particle size.
Friction Sensitivity	~50 - 60 N (for 200-400 $\mu\text{m}$ particles)[2]	Variable; can be higher for sub-micron particles	The relationship is complex; some studies show an initial decrease then an increase in sensitivity for very fine particles.
Detonation Velocity	~7420 - 8350 m/s (dependent on density)[3]	Expected to be influenced by density and packing	While not directly measured in comparative studies, detonation velocity is highly dependent on the pressed density of the material.

Thermal Stability (Decomposition)	Onset ~160-165°C; Peak exotherm ~202-212°C[3]	Similar to macro-PETN, but may be influenced by crystal defects	The fundamental decomposition temperature is unlikely to change, but the kinetics may be altered by increased surface area and crystal imperfections.
Electric Firing Test (5.2kV)	No initiation[4]	Initiation observed[4]	Demonstrates the significantly higher sensitivity of micro-PETN to electrical stimuli.

## Experimental Protocols

The data presented in this guide is derived from a variety of standardized experimental procedures. The following sections detail the methodologies for the key performance tests.

### Recrystallization of Micro-PETN (Solvent/Anti-Solvent Method)

- **Dissolution:** Commercial macro-PETN is dissolved in a solvent, such as acetone, to form a uniform solution. A common ratio is 1:10 (solvent to anti-solvent by volume)[4].
- **Precipitation:** The PETN solution is added dropwise to an anti-solvent, typically distilled water, which is being agitated. The rapid change in solubility causes fine crystals of PETN to precipitate[4].
- **Parameter Control:** The temperature of the anti-solvent and the rate of agitation (RPM) are controlled during the precipitation process to influence the resulting particle size and morphology[4].
- **Isolation and Drying:** The precipitated micro-PETN crystals are then filtered, washed, and dried.

## Detonation Velocity Measurement

The velocity of detonation can be measured using several techniques, including:

- **Rate Stick Test:** A cylindrical charge of the explosive is initiated at one end. A series of probes (e.g., ionization pins or fiber optics) are placed at known distances along the charge. The time of arrival of the detonation wave at each probe is recorded, and the velocity is calculated from the distance and time intervals.
- **Streak Photography:** A high-speed streak camera records the luminous detonation front as it propagates along a sample of the explosive. The velocity is determined from the slope of the recorded streak on the film or digital sensor.

## Sensitivity Testing

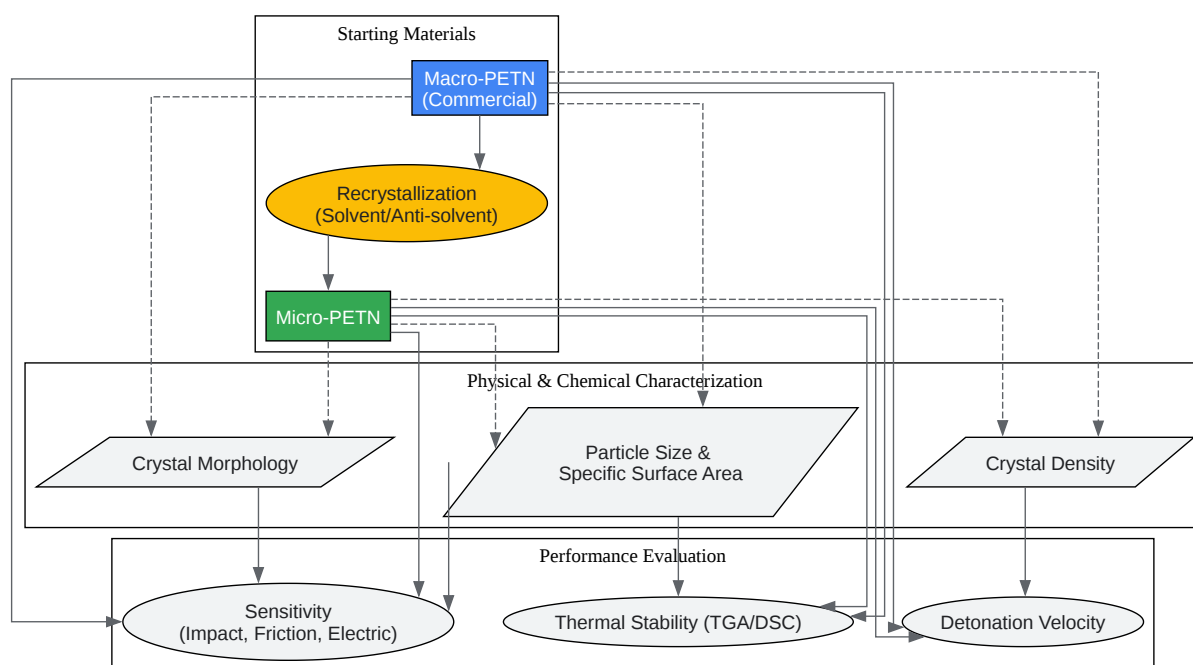
- **Impact Sensitivity (BAM Fallhammer Method):** A sample of the explosive is placed on an anvil. A specified weight is dropped from varying heights onto a striker in contact with the sample. The height at which there is a 50% probability of causing an explosion ( $H_{50}$ ) is determined statistically and converted to energy in Joules<sup>[2]</sup>.
- **Friction Sensitivity (BAM Friction Apparatus):** A small amount of the explosive is placed on a porcelain plate. A porcelain peg is then drawn across the sample under a specified load. The test is repeated with increasing loads until a reaction (e.g., crackling, smoke, or explosion) is observed. The friction sensitivity is reported as the load at which a certain probability of initiation occurs<sup>[2]</sup>.

## Thermal Analysis

- **Differential Scanning Calorimetry (DSC):** A small, precisely weighed sample of PETN is heated in a controlled atmosphere at a constant rate. The heat flow to or from the sample is compared to that of an inert reference. This allows for the determination of melting point (an endothermic process) and decomposition (an exothermic process).
- **Thermogravimetric Analysis (TGA):** The mass of a PETN sample is continuously monitored as it is heated at a constant rate. TGA provides information on the temperatures at which mass loss occurs, indicating decomposition or sublimation.

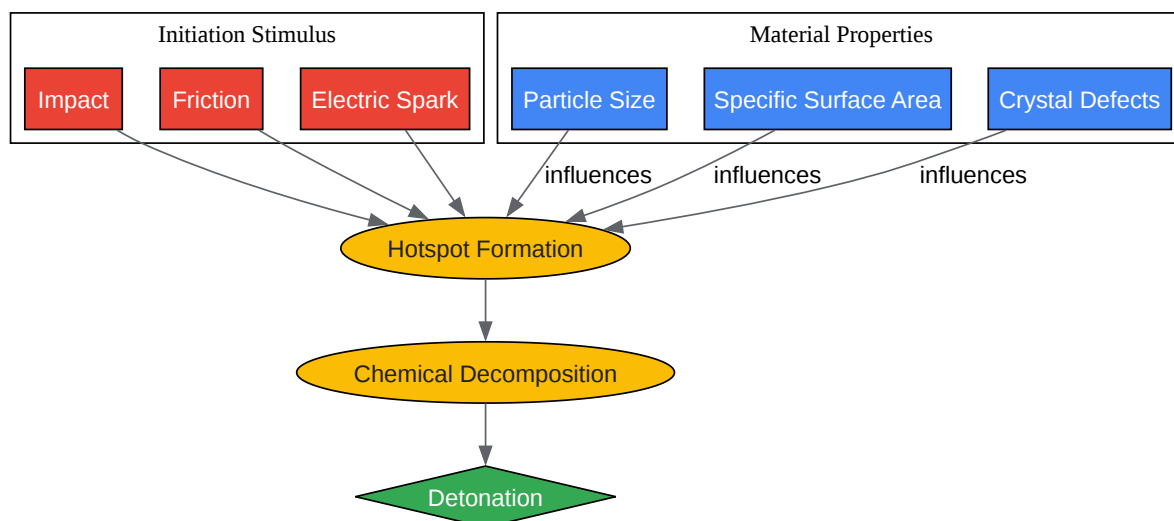
## Visualizing the Comparison Workflow

The following diagrams illustrate the logical flow of comparing micro-PETN and macro-PETN and the key factors influencing their performance.



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*Workflow for comparing micro-PETN and macro-PETN performance.*



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*Factors influencing the initiation sensitivity of PETN.*

## Conclusion

The recrystallization of macro-PETN to produce micro-PETN results in a material with significantly different physical and performance characteristics. The primary driver for these changes is the substantial increase in specific surface area and the alteration of crystal morphology. Micro-PETN exhibits heightened sensitivity to initiation, particularly from electrical stimuli, which can be advantageous in applications requiring low-energy initiation, such as in exploding bridge wire (EBW) detonators. Conversely, the increased sensitivity may require more stringent handling and safety protocols. The choice between micro-PETN and macro-PETN will ultimately depend on the specific application requirements, balancing the need for reliable initiation with safety considerations. Further research directly comparing the detonation velocity and thermal decomposition kinetics of well-characterized micro- and macro-PETN would provide a more complete picture of their relative performance.

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